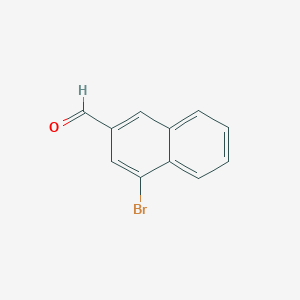

4-Bromo-2-naphthaldehyde

Vue d'ensemble

Description

4-Bromo-2-naphthaldehyde is a chemical compound with the molecular formula C11H7BrO . It is a solid substance at room temperature . The CAS RN for this compound is 874357-11-6 .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-naphthaldehyde consists of a naphthalene ring with a bromine atom attached at the 4th position and an aldehyde group at the 2nd position . The average molecular weight is 235.077 Da .Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-2-naphthaldehyde are not available, a study on the NHC-catalyzed reactions between 2-bromo-2-enals and acylhydrazones might provide some insight into the types of reactions that 4-Bromo-2-naphthaldehyde could undergo .Physical And Chemical Properties Analysis

4-Bromo-2-naphthaldehyde is a solid substance at room temperature . The average molecular weight is 235.077 Da . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found.Applications De Recherche Scientifique

Synthesis of Schiff Bases

Schiff bases are chemical compounds formed from the condensation reaction of aldehydes or ketones with amines . 4-Bromo-2-naphthaldehyde, being an aldehyde, can be used in the synthesis of Schiff bases. These compounds have significant biological activities, including antioxidant, antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory .

Antioxidant Activities

Schiff bases and their metallic complexes, which can be synthesized using 4-Bromo-2-naphthaldehyde, are instrumental in scavenging free radicals and thus protect living bodies from the adverse effects of these radicals . They are widely investigated for their antioxidant properties .

Formation of Metal Complexes

Schiff bases are considered to be the most versatile ligands as they form complexes with metal atoms . 4-Bromo-2-naphthaldehyde can be used to synthesize Schiff bases, which can then form complexes with metals like copper, zinc, and cadmium .

Industrial Applications

Schiff bases, synthesized using 4-Bromo-2-naphthaldehyde, are majorly used in industries . They show excellent catalytic activities .

Research in Chemistry

Due to the recent exhaustive study on Schiff bases, it has become an independent field of research in chemistry . 4-Bromo-2-naphthaldehyde, being a precursor for Schiff bases, plays a crucial role in this research field .

Biological Effects on Living Cells

The metallic complexes of Schiff bases, synthesized using 4-Bromo-2-naphthaldehyde, have effects on living cells . This makes it a valuable compound in biological research .

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . Therefore, it’s plausible that 4-Bromo-2-naphthaldehyde may interact with these compounds in a similar manner.

Mode of Action

The interaction of 4-Bromo-2-naphthaldehyde with its targets involves the formation of oximes and hydrazones . In these reactions, the oxygen atom acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The formation of oximes and hydrazones from aldehydes and ketones is a well-known reaction in organic chemistry . These reactions could potentially affect various biochemical pathways, depending on the specific context and environment.

Pharmacokinetics

The compound’s reactivity suggests that it may be metabolized through reactions with hydroxylamine or hydrazine to form oximes or hydrazones . These reactions could potentially influence the compound’s bioavailability.

Result of Action

The formation of oximes and hydrazones could potentially lead to various downstream effects, depending on the specific cellular context .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-naphthaldehyde. For instance, the pH of the environment could potentially affect the compound’s reactivity and the equilibrium between different reaction products . .

Propriétés

IUPAC Name |

4-bromonaphthalene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBWXFQJIKOIKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-naphthaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B3038537.png)

![5-[[4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3038543.png)

![3-Bromo-8-chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B3038548.png)

![2-[(E)-3-pyridinylmethylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B3038549.png)

![9-(2-bromophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B3038550.png)

![1-[3-(dimethylamino)propyl]-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine](/img/structure/B3038551.png)

![2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl cyclohexanecarboxylate](/img/structure/B3038557.png)

![4-{[3-(3,4-dimethoxyphenyl)-5-methyl-6,7-dihydro-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl]methyl}phenyl methyl ether](/img/structure/B3038558.png)

![4-[2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)-5-(trifluoromethyl)-3-pyridinyl]morpholine](/img/structure/B3038559.png)